molecular formula C5H10Cl2 B096302 2,2-Dichloro-3-methylbutane CAS No. 17773-66-9

2,2-Dichloro-3-methylbutane

Cat. No. B096302
CAS RN: 17773-66-9
M. Wt: 141.04 g/mol
InChI Key: WIQMOFSSJHPXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-3-methylbutane (DCMB) is a colorless liquid with a chemical formula of C5H10Cl2. It is a halogenated organic compound that is widely used in scientific research for its unique properties. DCMB is primarily used as a reagent in organic synthesis to create other compounds, and it has also been studied for its potential biological and physiological effects.

Mechanism Of Action

The exact mechanism of action of 2,2-Dichloro-3-methylbutane is not fully understood, but it is believed to act as an alkylating agent, meaning it can add an alkyl group to a molecule. This can result in changes to the structure and function of the molecule, which can have biological and physiological effects.

Biochemical And Physiological Effects

2,2-Dichloro-3-methylbutane has been studied for its potential biological and physiological effects. It has been shown to have antimicrobial properties, and has been used as a disinfectant in laboratory settings. It has also been studied for its potential use as an insecticide, as it has been shown to be toxic to certain insects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2-Dichloro-3-methylbutane in laboratory experiments is its versatility as a reagent in organic synthesis. It can be used to create a wide range of compounds, and its unique properties make it a valuable tool for researchers. However, 2,2-Dichloro-3-methylbutane can also be toxic and hazardous if not handled properly. It is important to use proper safety precautions when working with this compound.

Future Directions

There are a number of potential future directions for research involving 2,2-Dichloro-3-methylbutane. One area of interest is its potential use as an insecticide, as it has been shown to be toxic to certain insects. Additionally, further research could be done to explore its antimicrobial properties, and its potential use as a disinfectant in medical settings. Overall, 2,2-Dichloro-3-methylbutane is a valuable tool for researchers in organic synthesis, and its potential biological and physiological effects make it an area of interest for future research.

Synthesis Methods

2,2-Dichloro-3-methylbutane can be synthesized through a variety of methods, including the reaction of 2-methyl-2-butanol with hydrochloric acid in the presence of zinc chloride, or through the reaction of 2,2-dichlorobutane with sodium methoxide in methanol. The resulting product is then purified through distillation or recrystallization.

Scientific Research Applications

2,2-Dichloro-3-methylbutane is commonly used in organic synthesis as a reactant to create other compounds. It has been used in the synthesis of chiral compounds, such as chiral ketones, and has also been used as a starting material for the synthesis of other halogenated organic compounds.

properties

CAS RN

17773-66-9

Product Name

2,2-Dichloro-3-methylbutane

Molecular Formula

C5H10Cl2

Molecular Weight

141.04 g/mol

IUPAC Name

2,2-dichloro-3-methylbutane

InChI

InChI=1S/C5H10Cl2/c1-4(2)5(3,6)7/h4H,1-3H3

InChI Key

WIQMOFSSJHPXIK-UHFFFAOYSA-N

SMILES

CC(C)C(C)(Cl)Cl

Canonical SMILES

CC(C)C(C)(Cl)Cl

Other CAS RN

17773-66-9

synonyms

2,2-dichloro-3-methylbutane

Origin of Product

United States

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